![molecular formula C10H14O4 B153767 Hydroaurantiogliocladin CAS No. 776-33-0](/img/structure/B153767.png)
Hydroaurantiogliocladin
Overview
Description
Hydroaurantiogliocladin, also known as HAuCl4, is a chemical compound consisting of one atom of gold, four atoms of chlorine, and four molecules of water. It has a wide range of applications in scientific research, including its use as a catalyst in organic synthesis, as a reagent in biochemical and physiological experiments, and as an optical material in lasers and other optical systems.
Scientific Research Applications
Hydroaurantiogliocladin is used as a catalyst in organic synthesis, as a reagent in biochemical and physiological experiments, and as an optical material in lasers and other optical systems. In organic synthesis, Hydroaurantiogliocladin is used to catalyze the oxidation of organic compounds, such as alcohols and ketones, and to reduce organic compounds, such as nitriles and sulfides. In biochemical and physiological experiments, Hydroaurantiogliocladin is used to study the effects of gold ions on biological systems. In optical systems, Hydroaurantiogliocladin is used as an optical material in lasers and other optical systems.
Mechanism of Action
Target of Action
Hydroaurantiogliocladin primarily targets the quinol-cytochrome c oxidoreductase . This enzyme, also known as Complex III or the cytochrome bc1 complex, plays a crucial role in the electron transport chain, a key component of cellular respiration.
Mode of Action
Hydroaurantiogliocladin interacts with its target by serving as a substrate for the quinol-cytochrome c oxidoreductase activity . This interaction facilitates the transfer of electrons within the electron transport chain, driving the synthesis of ATP, the cell’s main source of energy.
Biochemical Pathways
The primary biochemical pathway affected by Hydroaurantiogliocladin is the electron transport chain . By acting as a substrate for quinol-cytochrome c oxidoreductase, Hydroaurantiogliocladin influences the flow of electrons within this pathway. This can have downstream effects on ATP synthesis and, consequently, on the energy availability within the cell.
Result of Action
The primary result of Hydroaurantiogliocladin’s action is the facilitation of electron transfer within the electron transport chain
Advantages and Limitations for Lab Experiments
The main advantage of using Hydroaurantiogliocladin in laboratory experiments is its high reactivity and stability. It is also relatively inexpensive and easy to obtain. However, Hydroaurantiogliocladin is toxic and should be handled with care. It is also not suitable for use in experiments involving living organisms, as it can be toxic to them.
Future Directions
The potential future directions for the use of Hydroaurantiogliocladin are numerous. One potential direction is its use as a catalyst in the synthesis of pharmaceuticals and other organic compounds. Another potential direction is its use in the development of new optical materials for use in lasers and other optical systems. Additionally, Hydroaurantiogliocladin could be used to study the effects of gold ions on biological systems, such as the regulation of gene expression and the development of new treatments for disease. Finally, Hydroaurantiogliocladin could be used in the development of new materials for use in medical devices and other applications.
properties
IUPAC Name |
2,3-dimethoxy-5,6-dimethylbenzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h11-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGCGHVMJAECEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876090 | |
Record name | 2,3-Dimethoxy-5,6-dimethylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50876090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxy-5,6-dimethylbenzene-1,4-diol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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